molecular formula C16H13N3O3 B3831806 4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B3831806
M. Wt: 295.29 g/mol
InChI Key: OEIGOPIENLWFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate, which is then subjected to cyclization and further functionalization to yield the desired compound. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the quinoline core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the quinoline core can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinoline ketone, while reduction of the carbonyl group can produce a quinoline alcohol .

Scientific Research Applications

4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cell function and survival .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide apart from these similar compounds is its unique quinoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-9-5-4-8-12(17-9)19-16(22)13-14(20)10-6-2-3-7-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIGOPIENLWFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Reactant of Route 5
4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Reactant of Route 6
4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.